2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate
Description
2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate is a complex organic compound with the molecular formula C25H19NO3 It is known for its unique structural features, which include a quinoline ring system and a diphenylamino group
Properties
IUPAC Name |
[2-oxo-2-(N-phenylanilino)ethyl] 2-methylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3/c1-18-16-22(21-14-8-9-15-23(21)26-18)25(29)30-17-24(28)27(19-10-4-2-5-11-19)20-12-6-3-7-13-20/h2-16H,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMAFYKNJLXCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Carboxylate Group: The carboxylate group can be introduced by reacting the quinoline derivative with a suitable carboxylating agent, such as carbon dioxide or a carboxylic acid derivative.
Attachment of the Diphenylamino Group: The diphenylamino group can be introduced through a nucleophilic substitution reaction, where a diphenylamine derivative reacts with the quinoline carboxylate intermediate.
Industrial Production Methods
Industrial production of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives.
Scientific Research Applications
2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a fluorescent probe for biological imaging due to its unique photophysical properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate involves its interaction with molecular targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of cell proliferation. Additionally, it can bind to specific enzymes and receptors, modulating their activity and triggering various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-1,2-diphenylethyl 2-methyl-4-quinolinecarboxylate
- 2-oxo-2-phenylethyl 2-methyl-4-quinolinecarboxylate
Uniqueness
2-(diphenylamino)-2-oxoethyl 2-methyl-4-quinolinecarboxylate stands out due to its unique combination of a quinoline ring and a diphenylamino group. This structural feature imparts distinct photophysical and chemical properties, making it a valuable compound for various applications in scientific research and industry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
